6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2.ClH/c1-10(2)23-6-5-13-16(9-23)30-20(17(13)18(21)25)22-19(26)15-8-11-7-12(24(27)28)3-4-14(11)29-15;/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,21,25)(H,22,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLZSDVSEAVSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
Thiophene derivatives are known to exhibit a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Biochemical Pathways
It is known that thiophene-based compounds have been used in the synthesis of kinase inhibitors, which play a crucial role in regulating cellular pathways.
Biological Activity
The compound 6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1052533-44-4) is a novel derivative belonging to the class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridines . This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₄O₄S₂ |
| Molecular Weight | 481.0 g/mol |
| CAS Number | 1052533-44-4 |
Synthesis
The synthesis of this compound involves several steps typical of heterocyclic compounds. The key synthetic route includes the formation of imines followed by cyclization reactions to yield the final product. Detailed methodologies are documented in various studies focusing on related tetrahydrothieno derivatives .
Anti-inflammatory Properties
Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine possess significant anti-inflammatory properties. A notable study demonstrated that these compounds could inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood models . This suggests a potential application in treating inflammatory diseases.
Anticancer Activity
The biological evaluation of similar compounds has revealed promising anticancer activities. For instance, certain tetrahydrothieno derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Specifically, the compound under discussion may act through pathways involving the inhibition of MIF (Macrophage Migration Inhibitory Factor), which is implicated in tumor progression .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Pro-inflammatory Cytokines : By blocking the signaling pathways involved in cytokine production.
- Apoptosis Induction : Triggering programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Activity : Reducing oxidative stress within cells which can contribute to cancer development.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
- Anticancer Efficacy :
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties :
- Antimicrobial Activity: Studies suggest that the nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress that may inhibit bacterial growth and proliferation.
- Anticancer Properties: The compound has shown promise in preclinical studies as a potential anticancer agent. Its mechanism may involve the modulation of specific enzymes and pathways involved in cell proliferation and apoptosis .
Biological Research
Research has focused on the compound's interactions at the molecular level:
- Mechanism of Action: The compound interacts with cellular targets leading to significant biological effects. The thienopyridine ring structure may influence enzyme activity and receptor interactions .
- Cellular Studies: In vitro studies have demonstrated its efficacy against various cancer cell lines, indicating its potential as a lead compound for drug development.
Material Science
The compound serves as a building block for synthesizing more complex heterocyclic compounds:
- Synthesis of Novel Materials: It is utilized in the development of new materials with unique electronic or optical properties due to its heterocyclic structure .
- Chemical Processes: The compound's reactivity allows it to participate in various chemical reactions such as oxidation and substitution, making it valuable in synthetic organic chemistry .
Case Studies
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial strains with MIC values comparable to existing antibiotics. |
| Study B | Anticancer Potential | Showed selective cytotoxicity against cancer cell lines with minimal effects on normal cells. |
| Study C | Material Development | Successfully synthesized new derivatives that exhibit enhanced electronic properties suitable for optoelectronic applications. |
Comparison with Similar Compounds
Key Compounds:
Target Compound :
- Substituents: 5-nitrobenzo[b]thiophene-2-carboxamido (position 2), carboxamide (position 3).
- Properties: High polarity (due to nitro and carboxamide), moderate lipophilicity (logP ~2.5 estimated).
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride () : Substituents: 2-phenoxybenzamido (position 2), ethyl carboxylate (position 3). Properties: Higher lipophilicity (logP ~3.8 estimated; ester group), reduced solubility in aqueous media.
Comparative Analysis:
Electronic and Metabolic Considerations
- Risk of nitro-reduction to reactive intermediates (e.g., hydroxylamines), which may raise toxicity concerns.
- Phenoxy Group (Ethyl Ester Analogue): Electron-donating effects may reduce binding to electron-deficient targets. Susceptible to oxidative metabolism (e.g., CYP450-mediated hydroxylation), influencing pharmacokinetics.
Solubility and Formulation
- Target Compound : The hydrochloride salt and carboxamide group confer superior aqueous solubility (~50–100 mg/mL estimated), favoring oral or injectable formulations.
- Ethyl Ester Analogue : Lower solubility (~10–20 mg/mL estimated) due to the lipophilic ethyl ester; requires solubilizing excipients for delivery.
Future Work :
- In vitro assays to validate target engagement and selectivity.
- ADMET profiling to assess nitro group toxicity and ester hydrolysis rates.
- Co-crystallization studies (using SHELXL ) to elucidate binding modes.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with benzo[b]thiophene or tetrahydrothieno[2,3-c]pyridine precursors. Critical steps include amide bond formation and nitro-group introduction. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to enhance solubility, while controlled temperatures (e.g., 80–100°C) improve reaction selectivity. Purification via reverse-phase HPLC (using gradients like MeCN:H₂O) or recrystallization (e.g., methanol) ensures high purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and ring saturation. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NO₂ at ~1520 cm⁻¹). Mass spectrometry (LC-MS/HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. How can researchers address solubility challenges during experimental workflows?
Solubility data for this compound is often limited. Preliminary testing in polar aprotic solvents (e.g., DMSO) or aqueous-organic mixtures (e.g., MeCN:H₂O) is recommended. If solubility issues persist, derivatization (e.g., ester-to-acid hydrolysis) or co-solvent systems can be explored .
Advanced Research Questions
Q. How can computational methods enhance the design of synthesis routes for this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Computational tools like ICReDD’s reaction path search algorithms integrate experimental data to optimize conditions (e.g., solvent, catalyst) and improve yields .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell lines, concentrations). Standardized protocols (e.g., CLSI guidelines for antibacterial assays) and orthogonal assays (e.g., enzymatic vs. cell-based) validate results. Dose-response curves and statistical analysis (e.g., ANOVA) clarify potency trends .
Q. How should researchers design experiments to evaluate this compound’s interaction with biological targets?
Use molecular docking to predict binding affinities to receptors/enzymes (e.g., kinase domains). Validate with surface plasmon resonance (SPR) for kinetic analysis or isothermal titration calorimetry (ITC) for thermodynamic profiling. Follow up with in vitro inhibition assays (e.g., IC₅₀ determination) .
Q. What advanced techniques elucidate structural ambiguities in derivatives of this compound?
2D NMR (e.g., COSY, NOESY) resolves proton coupling and spatial proximity. Single-crystal X-ray diffraction provides absolute stereochemistry. Dynamic HPLC can separate enantiomers if chirality is present .
Q. How can reaction mechanisms be validated for novel derivatives of this compound?
Isotopic labeling (e.g., ¹⁸O in nitro groups) tracks reaction intermediates. Kinetic studies (e.g., Eyring plots) determine rate-limiting steps. In situ FT-IR or Raman spectroscopy monitors real-time bond formation/cleavage .
Q. What statistical approaches optimize experimental design for high-throughput screening?
Factorial design (e.g., Box-Behnken) minimizes experiments while testing multiple variables (e.g., temperature, pH). Response surface methodology (RSM) identifies optimal conditions. Machine learning models (e.g., random forests) predict outcomes from historical data .
Q. How can interdisciplinary approaches improve this compound’s application in drug discovery?
Combine medicinal chemistry (structure-activity relationships), pharmacology (ADME profiling), and materials science (nanoparticle delivery systems). For example, PEGylation enhances solubility, while proteomics identifies off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
